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Compound of Interest

Compound Name: 1,2-Dichlorobenzene

Cat. No.: B045396

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,2-
dichlorobenzene, a compound of interest in various chemical and pharmaceutical
applications. Understanding its solid-state properties is crucial for controlling crystallization
processes, predicting physicochemical characteristics, and informing rational drug design. This
document summarizes the key crystallographic data, details the experimental protocols for its
determination, and visualizes the underlying experimental workflow.

Core Crystallographic Data

The crystal structure of 1,2-dichlorobenzene has been determined by single-crystal X-ray
diffraction. The analysis reveals a monoclinic crystal system. A summary of the key
crystallographic parameters is presented in the table below, based on the work of Boese et al.
(2001).
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Parameter Value
Chemical Formula CeHaCl2
Formula Weight 147.00
Crystal System Monoclinic
Space Group P21/n
Temperature (K) 153(2)

a (A) 5.993(1)
b (A) 5.513(1)
c (A) 10.669(2)
a(°) 90

B () 96.69(3)
y () 920
Volume (A3) 349.9(1)
A 2
Calculated Density (g/cm3) 1.394
Absorption Coefficient (mm=1) 0.897
Reflections Collected 1234
Independent Reflections 617
R-factor (%) 4.58

Experimental Protocol: In Situ Crystallization and X-

ray Diffraction

The determination of the crystal structure of 1,2-dichlorobenzene, a low-melting solid,

required a specialized experimental approach known as in situ crystallization coupled with X-
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ray diffraction. This method allows for the growth of a single crystal directly on the
diffractometer at low temperatures.

1. Sample Preparation and Mounting: A pure sample of 1,2-dichlorobenzene was introduced
into a thin-walled glass capillary. The capillary was then mounted on the goniometer head of
the X-ray diffractometer.

2. In Situ Crystallization: The sample was cooled to its freezing point using a controlled nitrogen
gas stream. A single crystal was grown from the melt by carefully controlling the temperature
gradient. This process, often referred to as zone melting, involves melting a small portion of the
solidified sample and then slowly moving the molten zone along the capillary, allowing a single
crystal to form in its wake.

3. Data Collection: Once a suitable single crystal was obtained, it was cooled to a stable low
temperature (153 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were
collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Ka radiation)
and a detector. The crystal was rotated through a series of angles, and the diffraction pattern,
consisting of a set of reflections, was recorded.

4. Structure Solution and Refinement: The collected diffraction data were processed to
determine the unit cell dimensions and space group. The crystal structure was solved using
direct methods and subsequently refined using full-matrix least-squares on F2. This refinement
process optimizes the atomic coordinates and thermal parameters to achieve the best possible
fit between the observed and calculated diffraction intensities.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the crystal
structure analysis of 1,2-dichlorobenzene.
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Caption: Experimental workflow for the crystal structure determination of 1,2-dichlorobenzene.
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Intermolecular Interactions and Crystal Packing

The arrangement of 1,2-dichlorobenzene molecules in the crystal lattice is primarily governed
by weak intermolecular interactions. The dominant forces are van der Waals interactions,
including halogen-halogen (Cl---Cl) and halogen-hydrogen (ClI---H) contacts. These interactions
dictate the packing efficiency and ultimately influence the macroscopic properties of the
crystalline material.

The logical relationship between the molecular structure and the resulting crystal packing can
be visualized as follows:
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Caption: Relationship between molecular structure, intermolecular forces, and crystal
properties.
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This technical guide provides a foundational understanding of the crystal structure of 1,2-
dichlorobenzene. This information is essential for scientists and researchers working with this
compound, enabling better control over its solid-state behavior and facilitating its application in
various fields, including drug development.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,2-
Dichlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045396#crystal-structure-analysis-of-1-2-
dichlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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